molecular formula C14H13N3O3 B270727 N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide

N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide

货号 B270727
分子量: 271.27 g/mol
InChI 键: VEUNWOGKWGPPRE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide, also known as JQ1, is a small molecule inhibitor that selectively targets bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that play a crucial role in regulating gene expression. JQ1 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.

作用机制

N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide selectively binds to the acetyl-lysine recognition pocket of BET proteins, preventing their interaction with acetylated histones and transcription factors. This leads to the displacement of BET proteins from chromatin and the inhibition of gene transcription. This compound has been shown to selectively target the bromodomains of BRD2, BRD3, and BRD4, which are the most widely expressed BET proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In addition, this compound has been shown to modulate the expression of genes involved in inflammation, angiogenesis, and metastasis. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and asthma.

实验室实验的优点和局限性

N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has several advantages as a research tool. It is a highly selective inhibitor of BET proteins, which allows for the specific modulation of gene expression. This compound is also a small molecule inhibitor, which makes it easier to administer and study compared to larger molecules such as antibodies. However, this compound has some limitations as a research tool. It has a relatively short half-life in vivo, which requires frequent dosing. In addition, this compound can have off-target effects on other proteins, which can complicate data interpretation.

未来方向

There are several future directions for the study of N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide. One area of interest is the development of more potent and selective BET inhibitors. Another area of interest is the identification of biomarkers that can predict the response to BET inhibitors in cancer patients. In addition, there is growing interest in the use of BET inhibitors in combination with other therapies, such as chemotherapy and immunotherapy. Finally, there is a need for more studies to understand the long-term effects of BET inhibition on normal tissue function.
In conclusion, this compound is a small molecule inhibitor that selectively targets BET proteins. It has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. This compound has several advantages as a research tool, including its high selectivity and small molecule size. However, it also has some limitations, such as its short half-life and off-target effects. There are several future directions for the study of this compound, including the development of more potent and selective BET inhibitors and the identification of biomarkers for patient selection.

合成方法

N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide can be synthesized using a variety of methods, including Suzuki coupling, Buchwald-Hartwig coupling, and palladium-catalyzed carbonylation. The most commonly used method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine.

科学研究应用

N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. This compound has also been shown to inhibit the expression of oncogenes such as c-Myc and BRD4, which are frequently overexpressed in cancer.

属性

分子式

C14H13N3O3

分子量

271.27 g/mol

IUPAC 名称

N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C14H13N3O3/c1-8-5-9(2)16-14(15-8)17-13(18)10-3-4-11-12(6-10)20-7-19-11/h3-6H,7H2,1-2H3,(H,15,16,17,18)

InChI 键

VEUNWOGKWGPPRE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)C

规范 SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。